molecular formula C18H26N2O4 B1679172 Proglumide CAS No. 6620-60-6

Proglumide

Cat. No.: B1679172
CAS No.: 6620-60-6
M. Wt: 334.4 g/mol
InChI Key: DGMKFQYCZXERLX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Proglumide primarily targets the cholecystokinin receptors (CCK A and CCK B subtypes) . Cholecystokinin is a hormone that plays a crucial role in facilitating digestion within the small intestine .

Mode of Action

This compound acts as a cholecystokinin antagonist , blocking both the CCK A and CCK B subtypes . This inhibition reduces gastric secretions and gastrointestinal motility . An interesting side effect of this compound is that it enhances the analgesia produced by opioid drugs, and can prevent or even reverse the development of tolerance to opioid drugs .

Biochemical Pathways

This compound’s action on the cholecystokinin receptors influences several biochemical pathways. It has been found to decrease fibrosis in the tumor microenvironment and increase the number of intratumoral CD8+ T cells . Furthermore, it has been shown to alter the gut microbiome, increasing beneficial bacteria and decreasing harmful ones .

Pharmacokinetics

This compound is orally administered . After ingestion, peak plasma concentrations (Cmax) are observed at about 1 hour (Tmax) for healthy controls . The serum elimination half time is approximately 3 hours . Maximum urine drug concentration (Cmax = 411 µg/mL) is observed at 3 hours, and urinary drug concentration declines at 5 hours .

Result of Action

The molecular and cellular effects of this compound’s action are quite significant. It has been found to improve nonalcoholic steatohepatitis, reverse liver fibrosis, and decrease the incidence of hepatocellular carcinoma (HCC) in animal models . It also enhances the analgesic effects of opioid drugs and can prevent or even reverse the development of tolerance to these drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the efficacy of this compound may be influenced by the composition of the gut microbiome .

Biochemical Analysis

Biochemical Properties

Proglumide plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily functions as a cholecystokinin antagonist, which means it blocks the action of the peptide hormone cholecystokinin. This interaction occurs at the cholecystokinin A and B receptors, inhibiting their activity . Additionally, this compound has been shown to enhance the analgesic effects of opioid drugs by preventing or reversing the development of tolerance to these drugs . This is achieved through its action on the δ-opioid receptor, where it acts as an agonist .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to enhance the efficacy of immune checkpoint antibodies in hepatocellular carcinoma by increasing the number of intratumoral CD8+ T cells and altering gene expression related to fibrosis and epithelial-to-mesenchymal transition . Furthermore, this compound has neuroprotective effects against status epilepticus, ameliorating neurobehavioral and biochemical deficits in animal models . It also affects cell signaling pathways, particularly those involving cholecystokinin and opioid receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cholecystokinin receptors and blocking their activity . This inhibition prevents the usual physiological responses mediated by cholecystokinin, such as gastric secretion and gastrointestinal motility. This compound also interacts with opioid receptors, particularly the δ-opioid receptor, where it acts as an agonist . This interaction enhances the analgesic effects of opioids and prevents the development of tolerance. Additionally, this compound influences gene expression related to fibrosis and immune response in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been shown to have a serum elimination half-life of approximately 24 hours . In studies involving hepatocellular carcinoma, this compound demonstrated long-term effects by decreasing fibrosis and improving survival rates when used in combination with immune checkpoint antibodies . Its stability and degradation over time have been assessed, showing consistent pharmacokinetic properties in subjects with hepatic impairment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving status epilepticus, this compound was administered at doses of 250, 500, and 750 mg/kg, showing significant neuroprotective effects at higher doses . At very high doses, this compound may exhibit toxic or adverse effects, although specific toxic thresholds have not been extensively documented . In hepatocellular carcinoma models, this compound was effective in reducing tumor growth and fibrosis at therapeutic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its action on cholecystokinin receptors. It inhibits the action of cholecystokinin, thereby affecting gastrointestinal motility and gastric secretions . Additionally, this compound’s interaction with opioid receptors influences metabolic flux and metabolite levels related to pain and analgesia . Its metabolism and excretion have been studied, showing consistent pharmacokinetic properties in both healthy subjects and those with hepatic impairment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and reaches peak plasma concentrations within 1 hour of administration . The drug is distributed throughout the body, including the liver, where it exerts its therapeutic effects. This compound’s transport and distribution are influenced by its interactions with cholecystokinin and opioid receptors, which facilitate its localization to specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors. It localizes to the cell membrane, where it binds to cholecystokinin and opioid receptors . This localization is crucial for its activity, as it allows this compound to effectively inhibit receptor-mediated signaling pathways. Additionally, this compound’s interaction with intracellular signaling molecules may influence its subcellular distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Proglumide can be synthesized through a multi-step process involving the reaction of glutamic acid derivatives with benzoyl chloride and dipropylamine. The general synthetic route involves the following steps:

    Formation of N-benzoylglutamic acid: Glutamic acid is reacted with benzoyl chloride in the presence of a base to form N-benzoylglutamic acid.

    Amidation: N-benzoylglutamic acid is then reacted with dipropylamine to form this compound.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis. The final product is purified through crystallization or chromatography techniques to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Proglumide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the benzoyl and dipropylamine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in organic solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo-proglumide, reduced this compound, and substituted this compound derivatives.

Scientific Research Applications

Proglumide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Proglumide is unique among cholecystokinin antagonists due to its ability to enhance opioid analgesia and prevent opioid tolerance. Similar compounds include:

    Loxiglumide: Another cholecystokinin antagonist, but it does not have the same effects on opioid analgesia.

    Devazepide: A selective cholecystokinin A receptor antagonist with different pharmacological properties.

    CI-988: A selective cholecystokinin B receptor antagonist used in research studies.

Compared to these compounds, this compound’s dual action on both cholecystokinin A and cholecystokinin B receptors, along with its effects on opioid analgesia, makes it a unique and valuable compound in both research and clinical settings .

Properties

IUPAC Name

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMKFQYCZXERLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023516
Record name Proglumide
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6620-60-6
Record name Proglumide
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Record name Proglumide [USAN:INN:BAN:JAN]
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Record name Proglumide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of proglumide?

A1: this compound functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].

Q2: How does this compound impact CCK-mediated signaling?

A2: By binding to CCK receptors, this compound competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].

Q3: What are the downstream effects of this compound's antagonism of CCK receptors?

A3: this compound's inhibition of CCK receptors leads to a range of effects, including:

  • Reduced gastric acid secretion: this compound can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].
  • Altered pancreatic secretion: this compound has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].
  • Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, this compound has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].
  • Potential anti-tumor effects: Research suggests that this compound may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.

Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on the pharmacological and biological aspects of this compound. There is limited information on material compatibility and stability under various conditions within these papers.

Q6: How does modifying the structure of this compound influence its activity and potency?

A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of this compound can significantly impact its affinity for CCK receptors [].

  • For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].
  • For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].

Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A7: The pharmacokinetic properties of this compound have been evaluated in animal models and humans.

  • Absorption: this compound is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].
  • Distribution: this compound can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].

Q8: What in vitro and in vivo models have been used to study the effects of this compound?

A8: Various experimental models have been employed to investigate the effects of this compound, including:

  • In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].
  • In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].

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